molecular formula C14H16N2S2 B1207773 Cyanacure CAS No. 52411-33-3

Cyanacure

Cat. No. B1207773
CAS RN: 52411-33-3
M. Wt: 276.4 g/mol
InChI Key: BSYVFGQQLJNJJG-UHFFFAOYSA-N
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Description

Cyanacure, also known as 2,2’- (Ethylenedithio)dianiline, is a compound with the molecular formula C14H16N2S2 . It is used as a curing agent . The compound is a white or light tan powder with an ester odor .


Molecular Structure Analysis

The molecular structure of Cyanacure consists of two aromatic rings connected by an ethylene dithio linkage . The IUPAC name for Cyanacure is 2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline . The InChIKey, a unique identifier for the compound, is BSYVFGQQLJNJJG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyanacure has a molecular weight of 276.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a white or light tan powder with an ester odor .

Scientific Research Applications

Polyurethane Formulation

Cyanacure is used as an amine curing agent in hand-mixed polyurethane formulations. It’s particularly noted for its use with the pre-polymer Adiprene® L-100 at Pantex Plant. The combination of Cyanacure with trimethylolpropane (TMP) acts synergistically to soften the final products, which are utilized for coatings, seals, cushions, and more .

Curative Replacement

It has been identified as an acceptable replacement for 4,4’-methylene-bis-2-chloroaniline (MBCA), a suspected carcinogen. Cyanacure-cured parts are comparable in strength but offer more elasticity than MBCA-cured parts, making it a safer alternative for nonweapon applications .

Dynamic Mixing Improvement

The dynamic mixing system, which includes Cyanacure, has been evaluated to replace older hand mixing techniques. This improvement aims to increase quality, safety, and efficiency in the production of polyurethane parts, ensuring less voids, warping, shrinking, and rework .

Cancer Research

Cyanacure has been studied as a potential two-stage skin carcinogen in hairless mice. This research is crucial for understanding the long-term safety implications of chemicals used in industrial settings .

Material Properties Optimization

By adjusting the formulation of Cyanacure with other compounds like benzylbutylphthalate (BBP) and 1,4 butanediol, and manipulating curing time and temperature, the final physical properties of materials can be fine-tuned. This includes compression, tear, hardness, and tensile strength .

Moldflow Analysis

Cyanacure is part of formulations that have been analyzed using Moldflow® software. This software helps in determining the optimal points for injection holes, vent holes, and identifies potential damming issues or void formations in molds .

Safety and Hazards

Cyanacure is a mild skin and eye irritant . Proper safety measures should be taken when handling this compound to avoid direct contact.

Relevant Papers One relevant paper found discusses the potential of Cyanacure and other substitutes to cause papillomas in a two-stage initiation/promotion protocol in HRA/Skh hairless mice . Another paper provides a detailed characterization of Cyanacure .

Mechanism of Action

Target of Action

Cyanacure, also known as 1,2-bis(2-aminophenylthio)ethane, is an amine curing agent . It is used with the pre-polymer Adiprene® L-100 in various hand-mixed polyurethane formulations . The primary targets of Cyanacure are the polymers that it helps to cure, specifically by reacting with the pre-polymers to form a cross-linked network, thereby solidifying the material .

Mode of Action

Cyanacure interacts with its targets (the pre-polymers) through a chemical reaction known as curing. This process involves the formation of covalent bonds between the Cyanacure and the pre-polymers, resulting in a cross-linked network . This cross-linking changes the physical properties of the material, transforming it from a liquid or soft solid into a hard, durable material .

Pharmacokinetics

It has been noted that cyanacure can be toxic when a large dose is applied to the skin of mice . This suggests that Cyanacure can be absorbed through the skin and may have systemic effects .

Result of Action

The primary result of Cyanacure’s action in industrial applications is the curing of polymers, resulting in a hard, durable material . In biological systems, Cyanacure has been shown to have mutagenic properties, suggesting that it may cause genetic changes .

Action Environment

The action of Cyanacure is influenced by various environmental factors. In industrial applications, the curing process can be affected by temperature, humidity, and the presence of other chemicals . In biological systems, the effects of Cyanacure may be influenced by factors such as the presence of other chemicals, the physiological state of the organism, and the specific genetic makeup of the cells .

properties

IUPAC Name

2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVFGQQLJNJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051495
Record name 2,2'-(Ethylenedithio)dianiline
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Molecular Weight

276.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White or light tan powder with an ester odor; [Air Products and Chemicals MSDS]
Record name Cyanacure
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Product Name

Cyanacure

CAS RN

52411-33-3
Record name 1,2-Bis[2-aminophenylthio]ethane
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Record name Cyanacure
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Record name Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis-
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Record name 2,2'-(Ethylenedithio)dianiline
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Record name 2,2'-(ethylenedithio)dianiline
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Synthesis routes and methods

Procedure details

A 4-necked, 1-L flask was fitted with a reflux condenser, nitrogen line, mechanical stirrer (PTFE bearing and paddle), thermocouple, pressure-equilibrated dropping funnel, and a mantle. The flask was charged with 300 mL of isopropyl alcohol followed by 42.0 g of potassium hydroxide. The mixture was stirred under nitrogen at ca. 300 rpm until the KOH was partially dissolved. 88.86 g of 2-aminothiophenol was then added over 1.25 r. This was accompanied by an exotherm and the formation of a suspension of the potassium salt. 99.71 g of 1,2-diiodoethane suspended in 200 mL isopropanol at 50° C. was then added over ca. 0.25 hr. The resultant suspension was heated at 80° C. for 8.9 h. The reaction mixture was filtered hot through Whatman GF/A paper. The filter cake was washed with 100 mL isopropanol. The weight of the filter cake was 95.25 g. The filtrate crystallized while cooling overnight to room temperature. The crystals were isolated by suction filtration through Whatman #1 paper. The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath) to afford 57.32 g (58.5%) of a yellow solid.
[Compound]
Name
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300 mL
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Name
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42 g
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88.86 g
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Yield
58.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cyanacure affect rat liver drug-metabolizing enzymes compared to other potential substitutes for 4,4'-methylene bis(2-chloroaniline)?

A2: Cyanacure exposure led to a two-fold increase in ethoxyresorufin O-deethylase (EROD) activity in rat liver cells. [] EROD is a key enzyme involved in the metabolism of xenobiotics, including drugs and environmental pollutants. Its induction suggests that Cyanacure can alter the metabolic capacity of the liver, potentially impacting the processing of other compounds. Compared to Ethacure 300, which caused a 28-fold induction of EROD, the effect of Cyanacure appears to be less pronounced. [] Polacure 740M, in contrast, did not affect EROD activity. [] This suggests a spectrum of effects on drug-metabolizing enzymes among these potential substitutes, with Cyanacure exhibiting a moderate level of induction compared to Ethacure 300 and Polacure 740M.

Q2: How does Cyanacure perform in material compatibility tests, specifically its interaction with common materials encountered during weapon disassembly?

A3: In material compatibility tests, Cyanacure, when formulated as an Adiprene Cyanacured elastomer, exhibited significant changes in hardness and physical properties when exposed to 2-propyl alcohol. [] This suggests that Cyanacure-based elastomers may not be suitable for use in environments where contact with 2-propyl alcohol is expected, as the alcohol's presence can compromise the material's integrity. Interestingly, Duxseal and Sylgard 186 grease did not have a significant effect on the elastomer's properties. [] This highlights the importance of considering specific material interactions when selecting elastomers for particular applications, especially in sensitive environments like weapon disassembly.

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